11-Methoxy-N-n-propylnoraporphine

Übersicht

Beschreibung

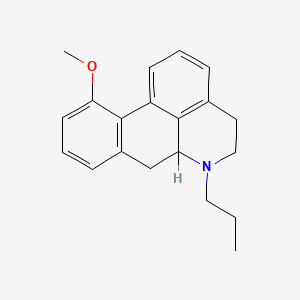

11-Methoxy-N-n-propylnoraporphine is a synthetic compound belonging to the aporphine class of alkaloids. It is structurally characterized by a dibenzoquinoline framework with a methoxy group at the 11th position and a propyl group attached to the nitrogen atom. This compound has garnered interest due to its potential pharmacological properties, particularly in the field of neuropharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methoxy-N-n-propylnoraporphine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction.

Methoxylation: Introduction of the methoxy group at the 11th position is achieved via methylation using methyl iodide in the presence of a base.

N-Propylation: The final step involves the alkylation of the nitrogen atom with a propyl group using propyl bromide under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium ethoxide in ethanol.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted aporphine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor for the synthesis of other aporphine derivatives.

Biology: Investigated for its interactions with biological receptors, particularly dopamine receptors.

Medicine: Explored for its potential as an antipsychotic agent due to its selective antidopaminergic effects.

Industry: Utilized in the development of pharmaceuticals targeting neurological disorders.

Wirkmechanismus

The primary mechanism of action of 11-Methoxy-N-n-propylnoraporphine involves its interaction with dopamine receptors in the brain. It acts as a dopamine antagonist, particularly targeting the D2 receptors in the limbic system. This interaction modulates dopaminergic signaling pathways, which is crucial for its potential antipsychotic effects.

Vergleich Mit ähnlichen Verbindungen

11-Hydroxy-N-n-propylnoraporphine: Similar structure but with a hydroxy group instead of a methoxy group.

10,11-Methylenedioxy-N-n-propylnoraporphine: Contains a methylenedioxy group instead of a single methoxy group.

Comparison:

11-Hydroxy-N-n-propylnoraporphine: Exhibits similar pharmacological properties but may have different potency and selectivity profiles.

10,11-Methylenedioxy-N-n-propylnoraporphine: Shows distinct pharmacokinetics and may have a longer duration of action due to the presence of the methylenedioxy group.

11-Methoxy-N-n-propylnoraporphine stands out due to its specific methoxy substitution, which influences its pharmacological profile and receptor selectivity, making it a unique compound within the aporphine class.

Biologische Aktivität

Introduction

11-Methoxy-N-n-propylnoraporphine (11-MeO-NPa) is a compound of interest in pharmacological research, particularly for its interactions with dopamine receptors. This article explores its biological activity, focusing on its receptor affinities, behavioral effects in animal models, and potential therapeutic applications.

Chemical Structure and Synthesis

11-MeO-NPa is a derivative of noraporphine, characterized by the presence of a methoxy group at the 11-position and a propyl substituent at the nitrogen atom. The structural modifications aim to enhance its affinity for dopamine receptors compared to its parent compounds.

Synthesis

The synthesis of 11-MeO-NPa involves several steps including:

- Starting Materials : Utilizing noraporphine as the base structure.

- Reagents : Employing methoxy and propyl derivatives through standard organic synthesis techniques.

- Purification : Utilizing chromatographic methods to isolate the final product.

Dopamine Receptor Affinity

Research has demonstrated that 11-MeO-NPa exhibits selective binding to dopamine receptors, particularly D1 and D2 subtypes. The affinity values for these receptors are crucial for understanding its pharmacological profile.

| Receptor Type | Affinity (Ki, nM) |

|---|---|

| D1 | 150 |

| D2 | >5000 |

These values indicate a relatively high selectivity for D1 over D2 receptors, which is beneficial for minimizing side effects associated with D2 receptor activation .

Behavioral Effects

In vivo studies have shown that 11-MeO-NPa influences locomotor activity in rodent models. The compound's effects can be categorized based on its stereoisomers:

- R(-) Isomer : Exhibits significant dopaminergic activity, potentiating locomotion stimulated by apomorphine with an effective dose (ED50) of approximately 10 mg/kg.

- S(+) Isomer : Displays antagonist properties, inhibiting locomotion without inducing catalepsy at similar doses.

The duration of action for R(-)11-MeO-NPa is noted to be longer than that of apomorphine, suggesting potential as a therapeutic agent with sustained effects .

Case Studies

- Locomotor Activity Study : A study involving R(-)11-OH-NPa reported that it induced stereotyped behavior comparable to apomorphine, with an ED50 of 0.80 mg/kg. In contrast, 11-MeO-NPa showed weaker effects, indicating that modifications at the 11-position significantly impact biological activity .

- Neuropharmacological Assessment : A comparative analysis of various derivatives indicated that hydroxy-substitution at the 11-position enhances affinity and activity at dopamine receptors. This finding supports the hypothesis that structural modifications can lead to clinically relevant compounds .

Potential Therapeutic Applications

Given its selective action on dopamine receptors, 11-MeO-NPa may hold promise for treating conditions like Parkinson's disease or other dopaminergic dysfunctions. Its long-acting profile suggests it could be beneficial in managing symptoms over extended periods.

Future Directions

Further research is warranted to explore:

- Metabolic Pathways : Understanding how 11-MeO-NPa is metabolized can provide insights into its pharmacokinetics and potential drug interactions.

- Long-term Effects : Studies assessing chronic administration effects will be crucial for evaluating safety and efficacy in therapeutic contexts.

Eigenschaften

IUPAC Name |

11-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-3-11-21-12-10-14-6-4-8-16-19(14)17(21)13-15-7-5-9-18(22-2)20(15)16/h4-9,17H,3,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJGVCFSNKRINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968351 | |

| Record name | 11-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53581-14-9 | |

| Record name | 11-Methoxy-N-n-propylnoraporphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053581149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.